![molecular formula C28H27O4P B14614807 [1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate CAS No. 59869-27-1](/img/structure/B14614807.png)
[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is an organophosphate compound characterized by its biphenyl and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate typically involves the reaction of biphenyl derivatives with dimethylphenyl phosphate under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the phosphate ester bond. Common solvents used in the synthesis include dichloromethane and toluene, which help in dissolving the reactants and controlling the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.
Reduction: Formation of biphenyl-4-yl bis(2,3-dimethylphenyl) alcohol.
Substitution: Formation of biphenyl-4-yl bis(2,3-dimethylphenyl) ether.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is used in biochemical assays to study enzyme kinetics and inhibition mechanisms.
Medicine
In medicine, [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific biological targets.
Industry
Industrially, the compound is used in the production of flame retardants and plasticizers. Its stability and chemical properties make it suitable for enhancing the performance of polymeric materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl phosphate: Another organophosphate compound with similar applications in flame retardants and plasticizers.
Bisphenol A bis(diphenyl phosphate): Used in the production of flame retardants and has similar chemical properties.
Uniqueness
[1,1’-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate is unique due to its specific biphenyl and dimethylphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including its potential use as a precursor for advanced materials and pharmaceuticals.
Propiedades
Número CAS |
59869-27-1 |
|---|---|
Fórmula molecular |
C28H27O4P |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
bis(2,3-dimethylphenyl) (4-phenylphenyl) phosphate |
InChI |
InChI=1S/C28H27O4P/c1-20-10-8-14-27(22(20)3)31-33(29,32-28-15-9-11-21(2)23(28)4)30-26-18-16-25(17-19-26)24-12-6-5-7-13-24/h5-19H,1-4H3 |
Clave InChI |
SMYRGFTWXGASFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OP(=O)(OC2=CC=C(C=C2)C3=CC=CC=C3)OC4=CC=CC(=C4C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


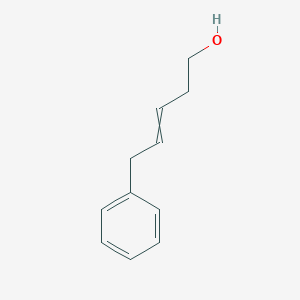
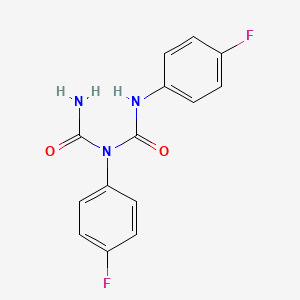

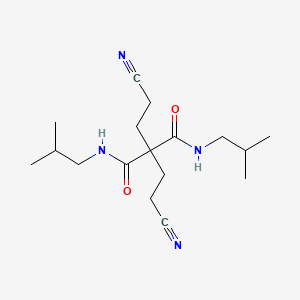
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
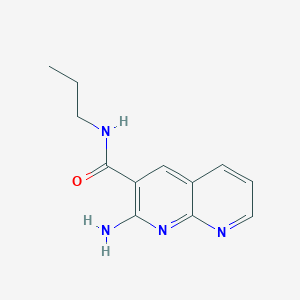

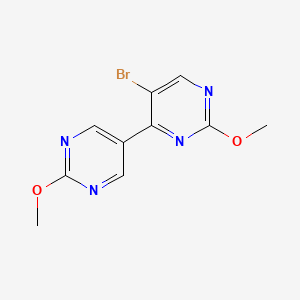
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

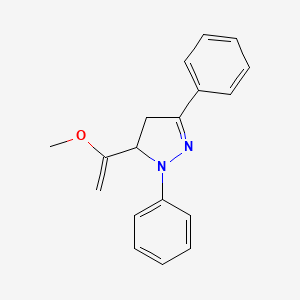

![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
